N-Boc-N-bis(PEG1-OH)

Description

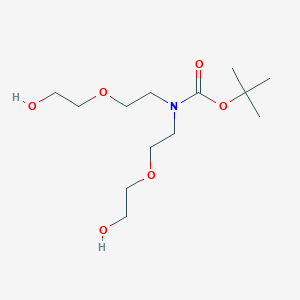

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N,N-bis[2-(2-hydroxyethoxy)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO6/c1-13(2,3)20-12(17)14(4-8-18-10-6-15)5-9-19-11-7-16/h15-16H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKAOQUTADWQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOCCO)CCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc N Bis Peg1 Oh

Retrosynthetic Analysis and Design Principles

The retrosynthetic analysis of N-Boc-N-bis(PEG1-OH) reveals a straightforward and logical approach to its synthesis. The primary disconnection point is the carbamate (B1207046) bond, which leads back to a key precursor, bis(2-(2-hydroxyethoxy)ethyl)amine, and the tert-butoxycarbonyl (Boc) protecting group. This strategy is centered on the well-established reactivity of amines towards di-tert-butyl dicarbonate (B1257347) (Boc₂O) for the introduction of the Boc group. fishersci.co.ukcommonorganicchemistry.com The design principle is to protect the secondary amine functionality, rendering it inert during subsequent reactions, while the two terminal hydroxyl groups remain available for further derivatization. precisepeg.com This selective protection is crucial for its application as a linker in more complex molecular architectures. precisepeg.comcreative-biolabs.com

Precursor Synthesis and Purification Strategies

The synthesis of the core precursor, bis(2-(2-hydroxyethoxy)ethyl)amine, is a critical step. While not extensively detailed in the context of N-Boc-N-bis(PEG1-OH) synthesis specifically, analogous preparations of similar amino diols provide insight. For instance, the synthesis of N,N-bis(2-hydroxyethyl)isopropanolamine has been achieved by reacting diethanolamine (B148213) with propylene (B89431) oxide. google.com This suggests that a similar Williamson ether synthesis approach, reacting diethanolamine with 2-(2-chloroethoxy)ethanol (B196239), could be a viable route.

Purification of the precursor and the final product typically involves standard laboratory techniques. These can include aqueous workup to remove inorganic byproducts, extraction with a suitable organic solvent like ethyl acetate (B1210297), drying of the organic phase, and concentration under reduced pressure. For higher purity, chromatographic methods such as column chromatography are often employed.

Direct Amination Routes for N-Boc-N-bis(PEG1-OH) Formation

The most direct and widely used method for the formation of N-Boc-N-bis(PEG1-OH) is the reaction of the corresponding secondary amine, bis(2-(2-hydroxyethoxy)ethyl)amine, with di-tert-butyl dicarbonate (Boc₂O). fishersci.co.ukorganic-chemistry.org This reaction is a standard procedure for the N-Boc protection of amines.

The N-Boc protection reaction is generally carried out under mild conditions and is known for its high efficiency and yields. fishersci.co.uk Key parameters that are often optimized include the choice of solvent, base, and reaction temperature.

Solvent: A variety of solvents can be used, including tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile (B52724), or aqueous/organic biphasic systems. fishersci.co.uk The choice of solvent often depends on the solubility of the starting amine.

Base: A base is typically added to neutralize the acidic byproduct formed during the reaction. commonorganicchemistry.com Common bases include triethylamine (B128534) (TEA) or sodium bicarbonate. The reaction can also be performed in the presence of sodium hydroxide (B78521) in a water/THF mixture. researchgate.net

Temperature: The reaction is usually conducted at room temperature (20-25°C) or with gentle heating. fishersci.co.uk Lower temperatures (0-5°C) can be used to control the reaction rate and minimize potential side reactions.

A typical protocol involves dissolving the amine in an appropriate solvent, followed by the addition of a base and then Boc₂O. The reaction mixture is stirred for a period ranging from a few hours to overnight to ensure complete conversion. wordpress.com

| Parameter | Condition | Purpose |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Introduces the Boc protecting group |

| Solvent | THF, DCM, Acetonitrile, Water/THF | Solubilizes reactants |

| Base | Triethylamine (TEA), Sodium Bicarbonate, NaOH | Neutralizes acidic byproducts |

| Temperature | 0°C to 40°C | Controls reaction rate and minimizes side reactions |

For the synthesis of N-Boc-N-bis(PEG1-OH) itself, there are no stereocenters in the molecule, and therefore, stereochemical considerations are not a factor. The starting material, bis(2-(2-hydroxyethoxy)ethyl)amine, is achiral. However, it is important to note that if this compound were to be used in the synthesis of chiral molecules, the subsequent reaction steps would need to be designed to control the desired stereochemistry.

Alternative Synthetic Pathways to N-Boc-N-bis(PEG1-OH)

While the direct Boc-protection of the pre-formed amine is the most common route, alternative pathways can be envisioned. One such approach could involve a stepwise synthesis. For example, one could start with N-Boc-aminoethanol and react it with 2-(2-chloroethoxy)ethanol in a Williamson ether synthesis. This would be repeated to attach the second PEG chain.

Another potential alternative is a one-pot tandem reductive amination/N-Boc protection. nih.govnih.gov This method involves reacting an aldehyde with a primary amine in the presence of a reducing agent and Boc₂O to directly form the N-Boc protected secondary amine. nih.govnih.gov While not explicitly reported for N-Boc-N-bis(PEG1-OH), this strategy could theoretically be adapted.

A patent for the synthesis of N-Boc piperazine (B1678402) describes a three-step process involving chlorination of diethanolamine, followed by Boc protection and then aminolysis to form the piperazine ring. google.com A similar strategy could potentially be adapted, where bis(2-chloroethyl)amine (B1207034) is first protected with a Boc group and then reacted with ethylene (B1197577) glycol under basic conditions.

Green Chemistry Principles in N-Boc-N-bis(PEG1-OH) Synthesis

Applying green chemistry principles to the synthesis of N-Boc-N-bis(PEG1-OH) is an important consideration for sustainable chemical production. Key areas for improvement include the use of greener solvents and catalysts.

Recent research has highlighted the use of more environmentally benign solvents in organic synthesis. rsc.org For N-Boc protection reactions, the use of water or solvent-free conditions has been explored. organic-chemistry.orgwordpress.com Additionally, deep eutectic solvents (DESs) are emerging as sustainable alternatives to traditional organic solvents for various chemical transformations, including amine alkylations. unizar.es

The development of reusable catalysts can also contribute to a greener synthesis. For N-Boc protection, catalytic amounts of iodine or silica-supported perchloric acid have been shown to be effective, offering advantages in terms of reduced waste and easier purification. organic-chemistry.org The use of flow chemistry is another green approach that can lead to improved efficiency, safety, and scalability of chemical processes. beilstein-journals.org While not specifically documented for N-Boc-N-bis(PEG1-OH), the principles of flow chemistry could be applied to its synthesis.

| Green Chemistry Principle | Application in N-Boc-N-bis(PEG1-OH) Synthesis |

| Use of Safer Solvents | Employing water or deep eutectic solvents (DESs) in place of volatile organic compounds (VOCs). wordpress.comunizar.es |

| Catalysis | Utilizing reusable catalysts like iodine or silica-supported acids to minimize waste. organic-chemistry.org |

| Atom Economy | Optimizing reactions to maximize the incorporation of all materials used in the process into the final product. |

| Process Intensification | Exploring continuous flow synthesis to improve efficiency and safety. beilstein-journals.org |

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The synthesis of N-Boc-N-bis(PEG1-OH) is primarily a one-step protection reaction of diethanolamine. Therefore, the discussion of isolation and purification will focus on the final product, as distinct synthetic intermediates are not typically isolated in the common synthetic routes.

The principal method for preparing N-Boc-N-bis(PEG1-OH) involves the reaction of diethanolamine with di-tert-butyl dicarbonate (Boc anhydride). The reaction conditions can be varied to optimize yield and purity.

A common procedure involves dissolving diethanolamine in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere and cooling the solution to 0–5 °C. Triethylamine (TEA) is then added dropwise, followed by a solution of Boc anhydride (B1165640) in THF. The reaction mixture is typically stirred at room temperature for 12–24 hours. After the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are then dried over sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude product.

An alternative approach involves reacting diethanolamine with sodium bicarbonate in a water/THF (1:1) solvent system, followed by the addition of Boc anhydride under controlled pH. This method highlights the importance of pH control for efficient Boc protection.

A patent describes a method where diethanolamine and triethylamine are dissolved in methanol (B129727), and bromoacetonitrile (B46782) is added while cooling. After stirring, the mixture is concentrated and the residue is purified. google.com While this synthesis is for a different final product, it illustrates the use of alternative solvent systems.

Another patented method with broader applicability for diethanolamine derivatives involves protecting the secondary amino group with a Boc group to differentiate it from the two hydroxyl groups before further reactions. google.com

The table below summarizes various reaction conditions for the synthesis of N-Boc-diethanolamine.

Table 1: Synthetic Conditions for N-Boc-N-bis(PEG1-OH)

| Reactants | Solvent System | Base | Temperature | Reaction Time | Reference |

|---|---|---|---|---|---|

| Diethanolamine, Boc Anhydride | Anhydrous THF | Triethylamine | 0–5 °C then Room Temp. | 12–24 hours | |

| Diethanolamine, Boc Anhydride | Water/THF (1:1) | Sodium Bicarbonate | Not specified | Not specified |

Following the synthesis, purification of the crude N-Boc-N-bis(PEG1-OH) is crucial to remove unreacted starting materials, byproducts, and residual solvents. The most common and effective method for obtaining high-purity material is column chromatography.

Column Chromatography: Silica (B1680970) gel is the most frequently used stationary phase for the purification of N-Boc-N-bis(PEG1-OH). The choice of eluent (mobile phase) is critical for achieving good separation. A common eluent system is a mixture of chloroform (B151607) and methanol, often in a 95:5 volume ratio. researchgate.net The polarity of the eluent system can be adjusted based on TLC analysis of the crude product to optimize the separation. For instance, different ratios of chloroform/methanol, ethyl acetate/hexane, or dichloromethane/methanol can be tested. researchgate.netchemicalbook.com In some cases, adding a small amount of triethylamine to the mobile phase can prevent the decomposition or sticking of amine-containing compounds to the silica gel. researchgate.net Alumina can also be used as the stationary phase for column chromatography. google.com

Extraction and Washing: Before chromatographic purification, a liquid-liquid extraction is typically performed as part of the work-up procedure. After quenching the reaction with water, the product is extracted into an organic solvent such as ethyl acetate or dichloromethane. google.com The organic layer is often washed with brine or a saturated aqueous sodium bicarbonate solution to remove water-soluble impurities and unreacted reagents. rsc.orgbiochempeg.com

Crystallization: For some N-Boc protected amino acids, crystallization can be an effective purification method. After extraction and evaporation of the solvent, the resulting oil can be dissolved in a suitable solvent and cooled to induce crystallization. chembk.com While not explicitly detailed for N-Boc-N-bis(PEG1-OH), this technique could potentially be applied.

The table below outlines the common purification techniques for N-Boc-N-bis(PEG1-OH).

Table 2: Purification Techniques for N-Boc-N-bis(PEG1-OH)

| Technique | Stationary Phase | Eluent/Solvent System | Purpose | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Chloroform/Methanol (95:5) | Removal of impurities | researchgate.net |

| Column Chromatography | Alumina | Dichloromethane | Product isolation | google.com |

| Extraction | - | Ethyl Acetate / Water | Isolation of crude product |

The purity of the final product is typically assessed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. sigmaaldrich.com A purity of ≥98.0% (GC) is commercially available. sigmaaldrich.com

Chemical Transformations and Functionalization of N Boc N Bis Peg1 Oh

Chemistry of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, for the protection of amine functionalities. total-synthesis.com Its primary role in the N-Boc-N-bis(PEG1-OH) molecule is to deactivate the nucleophilic secondary amine, thereby allowing for selective reactions to occur at the terminal hydroxyl positions. The stability of the Boc group to a wide array of non-acidic reagents makes it an ideal choice for multi-step synthetic sequences. total-synthesis.comorganic-chemistry.org

Selective Deprotection Methodologies

The removal of the Boc group is most commonly achieved under acidic conditions, which causes the carbamate (B1207046) to fragment into isobutene, carbon dioxide, and the free secondary amine. total-synthesis.com This process is highly selective, as the hydroxyl groups are stable to these conditions.

A variety of acidic reagents can be employed for this transformation. A standard and highly effective method involves the use of strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent such as dichloromethane (B109758) (DCM) or dioxane. total-synthesis.comresearchgate.net For instance, a 4 M solution of HCl in anhydrous dioxane is known to efficiently deprotect Nα-Boc groups in peptide synthesis within 30 minutes at room temperature, a method that is selective in the presence of tert-butyl esters. researchgate.net Other Lewis acids, including Sn(OTf)₂, BiCl₃, and FeCl₃, have also been reported for Boc deprotection under mild conditions. researchgate.net

Recent research has also explored more environmentally benign or specialized conditions. These include the use of:

Silica (B1680970) gel in refluxing toluene, which provides a simple and convenient method with high yields (75%-98%). researchgate.net

Deep eutectic solvents , such as a mixture of choline (B1196258) chloride and p-toluenesulfonic acid, which offer a sustainable alternative to traditional volatile organic solvents.

Thermolytic cleavage , where heating the compound in solvents like methanol (B129727) or trifluoroethanol can effect deprotection, often at temperatures above 100 °C. nih.gov

Table 1: Methodologies for Selective N-Boc Deprotection

| Reagent/Condition | Solvent | Typical Conditions | Selectivity/Notes | Reference |

|---|---|---|---|---|

| HCl (4 M) | Dioxane | 0°C to Room Temp, 30 min | High selectivity over t-butyl esters. | researchgate.net |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | Standard, highly efficient method. | total-synthesis.com |

| Silica Gel | Toluene | Reflux, ~5 hours | Mild, heterogeneous conditions. | researchgate.net |

| Choline chloride/p-TsOH | Deep Eutectic Solvent | - | Sustainable alternative. | |

| Thermal | Methanol or TFE | >100-120°C | Can be performed in continuous flow. | nih.gov |

Post-Deprotection Reactions of the Amine Moiety

Upon removal of the Boc group, the liberated secondary amine, diethanolamine (B148213), becomes available for a host of functionalization reactions. The resulting N-H moiety is nucleophilic and can participate in reactions such as acylation, alkylation, and reductive amination.

Acylation: The free amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form stable amide bonds. This is a fundamental step in building more complex molecules, such as linking the diol core to other chemical entities.

Alkylation: Reaction with alkyl halides or other electrophiles allows for the introduction of alkyl groups onto the nitrogen atom, leading to the formation of tertiary amines.

Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form more complex tertiary amines. This one-pot process is highly efficient for creating C-N bonds.

Michael Addition: The amine can act as a nucleophile in a Michael or conjugate addition reaction, adding to α,β-unsaturated carbonyl compounds to form new carbon-nitrogen bonds. google.com

These post-deprotection modifications are crucial in the synthesis of diverse structures, including ligands, PROTAC linkers, and building blocks for antibody-drug conjugates (ADCs). pharmaffiliates.comfujifilm.com

Reactions of the Terminal Hydroxyl Groups

While the nitrogen is Boc-protected, the two primary hydroxyl (-OH) groups of N-Boc-N-bis(PEG1-OH) are available for a wide range of chemical transformations. This allows for the symmetrical functionalization of both arms of the molecule.

Etherification and Esterification Reactions

The hydroxyl groups can be converted into ethers or esters to introduce new functionalities or to link the molecule to other substrates.

Esterification: The -OH groups react with carboxylic acids (or their activated derivatives like acyl chlorides and anhydrides) to form ester linkages. For example, in a study developing galactosylated nanoparticles, N-Boc-diethanolamine was esterified with galactose derivatives. nih.gov This reaction is typically catalyzed by an acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

Etherification: Formation of ether bonds can be accomplished under basic conditions. For instance, reacting N-Boc-N-bis(PEG1-OH) with propargyl bromide in the presence of a strong base like sodium hydroxide (B78521) and a phase-transfer catalyst (tetrabutylammonium bisulfate) yields the corresponding dipropargyl ether, introducing alkyne functionalities onto the molecule. google.com

Oxidation Pathways to Carboxylic Acids or Aldehydes

The primary alcohol groups can be selectively oxidized to either aldehydes or carboxylic acids, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used to convert primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or modern catalytic systems, can achieve the full oxidation to carboxylic acids. For example, palladium catalysts have been studied for the selective aerobic oxidation of diols like N-Boc-diethanolamine. acs.org The resulting dicarboxylic acid is a key intermediate for further functionalization.

Table 2: Oxidation of Terminal Hydroxyl Groups

| Desired Product | Typical Reagent(s) | Notes | Reference |

|---|---|---|---|

| Aldehyde | PCC, DMP, Swern Oxidation | Requires mild, controlled conditions to prevent over-oxidation. | - |

| Carboxylic Acid | KMnO₄, Jones Reagent, TEMPO/Bleach | Stronger conditions ensure complete oxidation. | acs.org |

| Carboxylic Acid | Pd(II) catalyst / Aerobic | Catalytic method for selective oxidation. | acs.org |

Conversion to Activated Esters (e.g., NHS esters)

Once the terminal hydroxyl groups are oxidized to carboxylic acids, they can be "activated" to facilitate subsequent reactions, particularly amide bond formation with primary amines. A widely used method is the conversion to N-hydroxysuccinimidyl (NHS) esters. google.com

The dicarboxylic acid intermediate (N-Boc-N-bis(PEG1-acid)) is reacted with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). google.com The resulting N-Boc-N-bis(PEG-NHS ester) is a shelf-stable but reactive compound. broadpharm.comaxispharm.com These NHS esters react efficiently and selectively with primary amino groups on biomolecules like proteins to form stable amide bonds, making them extremely valuable reagents in bioconjugation and the construction of antibody-drug conjugates (ADCs). google.combroadpharm.com

Introduction of "Click Chemistry" Functionalities (e.g., Azide (B81097), Alkyne)

The introduction of bioorthogonal functional groups, particularly azides and alkynes, transforms N-Boc-N-bis(PEG1-OH) into a powerful building block for "click chemistry" applications. These groups allow for highly efficient and specific conjugation to complementary-functionalized molecules, such as proteins, nucleic acids, or surfaces, through reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.com

Azide Functionalization

The conversion of the terminal hydroxyl groups to azides is typically achieved through a two-step sequence:

Activation of the Hydroxyl Group: The hydroxyl groups are first converted into a better leaving group. A common method is mesylation, where the alcohol reacts with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (Et₃N). This reaction forms a mesylate intermediate. mdpi.com

Nucleophilic Substitution: The mesylated intermediate is then treated with an azide source, most commonly sodium azide (NaN₃). The azide ion acts as a nucleophile, displacing the mesylate group via an Sₙ2 reaction to yield the terminal azide. mdpi.com This reaction is often carried out in a polar solvent such as ethanol (B145695) at elevated temperatures to ensure completion. mdpi.com

The efficiency of this transformation is generally high, with studies on similar PEG diols reporting quantitative substitution. mdpi.com The resulting diazido compound, N-Boc-N-bis(PEG1-azide), is a versatile linker ready for CuAAC or SPAAC reactions. medchemexpress.com

Alkyne Functionalization

Introducing a terminal alkyne group also involves the activation of the hydroxyl groups. A well-established method is the Williamson ether synthesis, where the hydroxyl group is converted into an alkoxide and reacted with an alkyl halide bearing an alkyne.

Deprotonation: The hydroxyl groups are deprotonated using a strong base, such as potassium tert-butoxide, in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This generates a highly reactive alkoxide.

Alkylation: The alkoxide is then reacted with a propargyl halide, such as propargyl bromide. The alkoxide displaces the bromide ion to form an ether linkage, resulting in a terminal alkyne functionality. researchgate.net

Research on the synthesis of alkyne-terminated PEGs has demonstrated high yields for this type of transformation. researchgate.net The product, N-Boc-N-bis(PEG1-propargyl), can then be used for subsequent click chemistry conjugations.

| Functionalization | Step | Reagents | Typical Conditions | Outcome | Reference |

| Azidation | 1. Mesylation | Methanesulfonyl chloride, Triethylamine | CH₂Cl₂, -10 °C to 0 °C | Formation of dimesylate intermediate | mdpi.com |

| 2. Substitution | Sodium Azide (NaN₃) | Refluxing Ethanol | N-Boc-N-bis(PEG1-azide) | mdpi.com | |

| Alkynylation | 1. Deprotonation | Potassium tert-butoxide | Anhydrous THF | Formation of dialkoxide | researchgate.net |

| 2. Alkylation | Propargyl Bromide | THF, 30 °C, 24 hours | N-Boc-N-bis(PEG1-propargyl) | researchgate.net |

Formation of Maleimide (B117702) and Thiol-Reactive Derivatives

Maleimide groups are widely used for bioconjugation due to their high reactivity and specificity towards thiol groups found in cysteine residues of proteins and peptides. acs.org Introducing maleimide functionalities onto N-Boc-N-bis(PEG1-OH) creates a branched, thiol-reactive linker.

A common synthetic route involves multiple steps:

Amination of the Hydroxyl Groups: The terminal hydroxyls are first converted into primary amines. This can be achieved by a two-step process involving activation (e.g., mesylation or tosylation) followed by nucleophilic substitution with an amine synthon (e.g., phthalimide (B116566) followed by deprotection, or direct reaction with a large excess of ammonia).

Reaction with Maleic Anhydride (B1165640): The resulting diamine-functionalized linker is then reacted with maleic anhydride. This reaction proceeds in two stages: an initial rapid formation of a maleamic acid intermediate, followed by a cyclization/dehydration step to form the stable maleimide ring. This cyclization is often promoted by heat or chemical dehydrating agents. acs.org

Alternatively, heterobifunctional cross-linking agents can be employed. For example, a reagent containing both a maleimide group and a functional group reactive towards alcohols, such as an isocyanate or an activated ester, could potentially be used, although this may present challenges in achieving disubstitution without side reactions. The use of reagents like Succinimidyl-4-(N-maleimidomethyl)-cyclohexane-1-carboxylate (SMCC) is common for linking amines and thiols, highlighting the utility of the maleimide group in bioconjugation. google.com

The final product, for instance N-Boc-N-bis(PEG1-maleimide), is a valuable reagent for creating well-defined conjugates by reacting it with thiol-containing molecules.

| Reaction | Starting Material | Reagents | Key Steps | Product Functionality | Reference |

| Maleimide Synthesis | N-Boc-N-bis(PEG1-NH₂) | 1. Maleic Anhydride2. Acetic Anhydride, Sodium Acetate (B1210297) | Amide formation followed by cyclodehydration | Thiol-reactive Maleimide | acs.org |

| Thiol-Reactive Conjugation | N-Boc-N-bis(PEG1-maleimide) | Thiol-containing molecule (R-SH) | Michael Addition | Stable Thioether Bond | acs.org |

Kinetic and Thermodynamic Aspects of Derivatization Reactions

The efficiency and outcome of derivatizing N-Boc-N-bis(PEG1-OH) are governed by kinetic and thermodynamic principles.

Kinetic Control: The rate of reaction is influenced by factors such as temperature, solvent, concentration, and the presence of catalysts.

Azidation: The conversion of the mesylate intermediate to the azide proceeds via an Sₙ2 mechanism. The reaction rate is dependent on the concentrations of both the mesylate and the azide nucleophile. Using a polar solvent helps to solvate the transition state, and heating (e.g., refluxing in ethanol) provides the necessary activation energy to drive the reaction at a reasonable rate. mdpi.com

Alkynylation: The Williamson ether synthesis is also an Sₙ2 reaction. The kinetic profile is dominated by the initial deprotonation step. The use of a strong, non-nucleophilic base like potassium tert-butoxide ensures a rapid and irreversible formation of the alkoxide, which is a much more potent nucleophile than the starting alcohol, thereby dramatically increasing the rate of the subsequent alkylation step. researchgate.net

Thermodynamic Control: The final product distribution is determined by the relative thermodynamic stability of the products and reactants.

The formation of azides and ethers from alcohols are thermodynamically favorable processes. The conversion involves the formation of strong carbon-nitrogen or carbon-oxygen bonds, and the departure of a stable leaving group (e.g., mesylate). The high yields reported for these transformations (often >85-90%) indicate that the equilibrium lies far to the side of the products. mdpi.comresearchgate.net

In the case of maleimide formation from an amine and maleic anhydride, the final cyclized imide is significantly more stable than the open-chain maleamic acid intermediate, providing the thermodynamic driving force for the cyclization step. acs.org

The choice of reaction conditions allows for control over the reaction kinetics, ensuring that these thermodynamically favorable transformations proceed to completion in a timely manner.

| Transformation | Mechanistic Pathway | Key Kinetic Factors | Thermodynamic Profile | Reference |

| Mesylate to Azide | Sₙ2 | Temperature (reflux), Solvent (polar), Concentration | Favorable; driven by formation of stable C-N bond and leaving group | mdpi.com |

| Alcohol to Alkyne Ether | Sₙ2 (Williamson) | Strong base (t-BuOK) to generate potent nucleophile | Favorable; driven by formation of stable C-O ether bond | researchgate.net |

| Amine to Maleimide | Addition-Elimination | Dehydrating conditions for cyclization step | Favorable; driven by formation of stable 5-membered imide ring | acs.org |

N Boc N Bis Peg1 Oh As a Building Block in Complex Chemical Systems

Utilization in Branched Macromolecular Architectures

The bifunctional nature of N-Boc-N-bis(PEG1-OH) makes it an effective branching unit in the synthesis of macromolecular architectures. The two hydroxyl groups can act as co-initiators in polymerization reactions, leading to the formation of branched polymer backbones.

For instance, in the context of polyurethanes, N-Boc-diethanolamine has been used as a chain extender. ataman-kimya.com The hydroxyl groups react with diisocyanates to become incorporated into the polymer chain, while the Boc-protected amine remains available for later modification. After the main polymer is formed, the Boc group can be removed under acidic conditions to expose the secondary amine. This amine can then be used to graft other polymer chains or functional molecules, creating a branched or comb-like structure. This method was employed in the synthesis of a polyurethane from Poloxamer® 407 and 1,6-diisocyanatohexane, where N-Boc-diethanolamine served as a key component for introducing latent branching points. researchgate.netresearchgate.net

Incorporation into Dendrimeric and Hyperbranched Structures

N-Boc-N-bis(PEG1-OH) is structurally suited to act as an AB2-type monomer, a cornerstone for the synthesis of dendrimers and hyperbranched polymers. In this classification, the latent (Boc-protected) amine represents the 'A' functionality, and the two hydroxyl groups represent the two 'B' functionalities.

Hyperbranched polymers are three-dimensional macromolecules prepared in a one-pot synthesis, offering a structure that is less perfect than dendrimers but still highly branched. researchgate.net The polymerization of an AB2 monomer like N-Boc-N-bis(PEG1-OH) (or its unprotected form, diethanolamine) with a complementary B'B2 monomer can lead to hyperbranched structures. researchgate.net For example, the reaction of diethanolamine (B148213) with diisocyanates has been proposed for the synthesis of hyperbranched poly(urea-urethane)s. qucosa.de

The general strategy involves the polymerization of the hydroxyl groups (B functionalities), leaving the protected amine (A functionality) at the chain ends or as part of the branched structure. acs.orgnih.gov Subsequent deprotection of the Boc group reveals a multitude of secondary amine groups that can be further functionalized. This high density of functional groups is a defining characteristic of dendritic and hyperbranched polymers, making them suitable for applications in coatings, additives, and as nanocarriers. qucosa.de

Contribution to Multi-Arm Polymer Scaffold Construction

N-Boc-N-bis(PEG1-OH) serves as an effective core for the construction of multi-arm or "star" polymers using the "core-first" approach. In this method, the building block acts as a multifunctional initiator from which polymer arms are grown.

The two hydroxyl groups can initiate the ring-opening polymerization (ROP) of cyclic esters like lactide or caprolactone, or the atom transfer radical polymerization (ATRP) of monomers like acrylates, resulting in a two-arm polymer. rsc.org The key advantage of using N-Boc-N-bis(PEG1-OH) is the presence of the Boc-protected amine. After the growth of the first two arms, the Boc group can be selectively removed, typically with trifluoroacetic acid (TFA), to reveal a secondary amine. rsc.orgacs.org This newly exposed amine can then initiate the growth of a third, different polymer arm, leading to the formation of an A2B-type 3-arm star miktoarm (asymmetric) polymer. dcu.ie

This strategy provides precise control over the architecture of the final star polymer, allowing for the combination of different polymer types in a single molecule, which is highly desirable for creating advanced materials with tailored properties for drug delivery and other biomedical applications. dcu.ie

Table 1: Synthesis of Multi-Arm Polymers Using N-Boc-N-bis(PEG1-OH) Derivatives

| Polymer Type | Initiator System | Deprotection Step | Resulting Architecture |

|---|---|---|---|

| Star Polypeptides | N-Boc-N-bis(PEG1-OH) derivative as core for ROP of N-carboxyanhydrides (NCAs) | Acidic cleavage of Boc group | 3-arm star polypeptide |

This table illustrates a generalized pathway for creating multi-arm polymers where N-Boc-N-bis(PEG1-OH) acts as the central scaffold.

Role in the Synthesis of Advanced Linker Systems

N-Boc-N-bis(PEG1-OH) is a valuable component in the construction of advanced linker systems, particularly for bioconjugation technologies like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medchemexpress.comglpbio.comglpbio.com Linkers in these systems connect a targeting molecule (like an antibody) to a payload (like a cytotoxic drug) or, in the case of PROTACs, connect a target protein binder to an E3 ligase ligand. medchemexpress.com

The diethanolamine backbone of the molecule serves as a bifunctional scaffold. The two hydroxyl groups can be differentially functionalized to attach to different parts of the conjugate, while the Boc-protected amine allows for orthogonal chemistry. This means the amine can be deprotected and reacted at a different stage of the synthesis without affecting the bonds made via the hydroxyl groups. scbt.com

This molecule is often categorized as a cleavable ADC linker, suggesting that the resulting connections can be designed to break under specific physiological conditions (e.g., in the low pH environment of a tumor cell), releasing the active payload precisely where it is needed. glpbio.comtargetmol.com Its utility in creating these complex, multi-part molecules highlights its importance in modern medicinal chemistry and drug development. chemblink.com

Integration into Supramolecular Assemblies

The chemical structure of N-Boc-N-bis(PEG1-OH) provides functionalities capable of participating in non-covalent interactions, which are the basis of supramolecular assemblies. The two terminal hydroxyl groups are potent hydrogen bond donors and acceptors. scbt.com

These hydroxyl groups can form strong intermolecular hydrogen bonds with complementary functional groups, such as carboxylic acids or amides, on other molecules. researchgate.netscbt.com This interaction can drive the self-assembly of molecules into larger, ordered structures like fibers, gels, or polymeric networks. For example, research has shown that polyurethane systems incorporating N-Boc-diethanolamine can form hydrogels where hydrogen bonding plays a significant role in the material's structure and properties. researchgate.netmdpi.com

Furthermore, after the removal of the bulky, hydrophobic Boc group, the exposed secondary amine can also act as a hydrogen bond donor/acceptor, potentially altering or strengthening the supramolecular assembly. The interplay between hydrogen bonding capabilities and the hydrophobic/hydrophilic character of the molecule and its derivatives allows for the design of "smart" materials that can self-assemble in response to environmental cues like solvent polarity or temperature. researchgate.net

Advanced Analytical Characterization Techniques for N Boc N Bis Peg1 Oh and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Mass Elucidation

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of N-Boc-N-bis(PEG1-OH). Techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers provide mass accuracy in the low ppm range, allowing for the confident determination of the molecular formula.

For N-Boc-N-bis(PEG1-OH) (Molecular Formula: C₁₃H₂₇NO₆), HRMS analysis would be expected to yield a protonated molecular ion [M+H]⁺ as well as common adducts with sodium [M+Na]⁺ and potassium [M+K]⁺. The comparison between the measured mass-to-charge (m/z) ratio and the theoretically calculated value serves as a primary confirmation of the compound's identity.

Table 1: Predicted HRMS Data for N-Boc-N-bis(PEG1-OH)

| Ion Species | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₃H₂₈NO₆⁺ | 294.1859 |

| [M+Na]⁺ | C₁₃H₂₇NNaO₆⁺ | 316.1678 |

This high level of mass accuracy helps to distinguish the target compound from potential impurities or side products with the same nominal mass but different elemental compositions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of N-Boc-N-bis(PEG1-OH) in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments are employed to assign all proton and carbon signals and confirm the connectivity of the molecule.

Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be relatively simple. It would feature a characteristic singlet for the nine equivalent protons of the tert-butyl (Boc) group and two triplets corresponding to the two pairs of equivalent methylene (B1212753) groups (-N-CH₂- and -CH₂-OH) in the bis(PEG1-OH) arms. The ¹³C NMR spectrum would similarly show distinct signals for the quaternary carbamate (B1207046) carbon, the Boc carbonyl carbon, and the carbons of the t-butyl and PEG1 units.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Boc-N-bis(PEG1-OH) in CDCl₃

| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| C(CH₃)₃ | ~1.45 | singlet | 9H | |

| N-CH₂- | ~3.50 | triplet | 4H | |

| -CH₂-OH | ~3.75 | triplet | 4H | |

| -OH | variable | broad singlet | 2H | |

| ¹³C NMR | Assignment | Predicted δ (ppm) | ||

| C(CH₃)₃ | ~28.5 | |||

| N-CH₂- | ~52.0 | |||

| -CH₂-OH | ~61.0 | |||

| C(CH₃)₃ | ~80.0 |

2D NMR experiments provide definitive evidence of the molecular framework by revealing through-bond correlations between nuclei. creative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.eduyoutube.com For N-Boc-N-bis(PEG1-OH), a COSY spectrum would show a clear cross-peak between the signals of the adjacent methylene groups (-N-CH₂-CH₂-OH), confirming the connectivity within the ethylene (B1197577) glycol units.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). columbia.eduyoutube.com An HSQC spectrum would link each proton resonance to its corresponding carbon signal, allowing for the unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. sdsu.educolumbia.edu HMBC is crucial for piecing together the molecular fragments. Key correlations would include those from the N-CH₂ protons to the carbamate carbonyl carbon (C=O) and from the t-butyl protons to the quaternary carbon and the carbonyl carbon of the Boc group. These correlations confirm the attachment of the bis(PEG1-OH) moiety and the Boc group to the central nitrogen atom.

Table 3: Key Expected 2D NMR Correlations for N-Boc-N-bis(PEG1-OH)

| Technique | Correlation From | Correlation To | Information Gained |

|---|---|---|---|

| COSY | -N-CH ₂- | -CH ₂-OH | Confirms ethylene glycol fragment connectivity. |

| HSQC | ¹H signal at ~1.45 ppm | ¹³C signal at ~28.5 ppm | Assigns t-butyl protons to their carbons. |

| ¹H signal at ~3.50 ppm | ¹³C signal at ~52.0 ppm | Assigns N-CH₂ protons to their carbon. | |

| ¹H signal at ~3.75 ppm | ¹³C signal at ~61.0 ppm | Assigns CH₂-OH protons to their carbon. | |

| HMBC | -N-CH ₂- | C=O (carbamate) | Confirms bis(PEG1-OH) arms are attached to the nitrogen of the carbamate. |

Quantitative NMR (qNMR) is an absolute quantification method that determines the purity of a substance or the concentration of components in a mixture without requiring a reference standard of the analyte itself. resolvemass.caacs.org The principle relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to it. resolvemass.ca

For purity assessment, a known mass of the N-Boc-N-bis(PEG1-OH) sample is dissolved with a known mass of a high-purity internal standard (e.g., maleic acid) in an NMR solvent. resolvemass.ca By comparing the integral of a distinct analyte signal (e.g., the t-butyl singlet) with a signal from the internal standard, the absolute purity (w/w %) of the analyte can be calculated. ox.ac.uk This method is particularly valuable as it can quantify the main component even in the presence of "NMR-silent" impurities. acs.org

Furthermore, qNMR is a powerful tool for monitoring reaction progress, such as the synthesis of N-Boc-N-bis(PEG1-OH) from diethanolamine (B148213) and di-tert-butyl dicarbonate (B1257347). rsc.orgsci-hub.se By acquiring spectra of the reaction mixture over time, the relative integrals of signals unique to the starting material and the product can be used to calculate the reaction conversion rate accurately.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its functional groups. horiba.comrsc.org These methods are complementary and are used to confirm the presence of key structural motifs in N-Boc-N-bis(PEG1-OH).

Infrared (FT-IR) Spectroscopy: FT-IR is particularly sensitive to polar functional groups. The spectrum of N-Boc-N-bis(PEG1-OH) would be dominated by a strong, sharp absorption band for the carbamate carbonyl (C=O) stretching vibration. A broad band corresponding to the O-H stretching of the alcohol groups would also be prominent. Specific vibrations associated with the C-O and C-N bonds, as well as the characteristic bands of the t-butyl group, would further confirm the structure. researchgate.netelsevier.com

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. horiba.com It would provide complementary information, with strong signals expected for the C-C and C-H vibrations within the molecule's backbone and t-butyl group.

Table 4: Characteristic Vibrational Bands for N-Boc-N-bis(PEG1-OH)

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Technique |

|---|---|---|---|

| 3500 - 3200 | Alcohol (O-H) | Stretching, broad | IR |

| 2980 - 2850 | Alkyl (C-H) | Stretching | IR, Raman |

| 1700 - 1670 | Carbamate (C=O) | Stretching, strong | IR |

| 1395 - 1365 | t-butyl | C-H deformation | IR |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information by determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of N-Boc-N-bis(PEG1-OH) can be grown, this technique can confirm the connectivity, bond lengths, bond angles, and conformation of the molecule.

Studies on other Boc-protected compounds have used X-ray crystallography to analyze the geometry of the carbamate group. rsc.orgbzchemicals.comthieme-connect.com For N-Boc-N-bis(PEG1-OH), the analysis would provide precise data on the N-C(O) and O-C(O) bond lengths, which are influenced by the electronic nature of the substituents. rsc.org However, a common challenge in the crystallography of PEGylated molecules is the inherent flexibility of the PEG chains, which can lead to conformational disorder in the crystal lattice, making the refinement of these parts of the structure difficult. rcsb.orgacs.org

Chromatographic Methods for Purity and Homogeneity Assessment

Chromatographic techniques are essential for assessing the purity and homogeneity of N-Boc-N-bis(PEG1-OH) by separating it from starting materials, by-products, and other impurities. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for purity analysis. Given the compound's polarity and lack of a strong UV chromophore, a reversed-phase column with mobile phases like acetonitrile (B52724)/water or methanol (B129727)/water would be suitable. Detection can be achieved using a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). HPLC can also be coupled with mass spectrometry (LC-MS) for simultaneous separation and identification of impurities. researchgate.net

Gas Chromatography (GC): Due to its moderate molecular weight and potential for thermal stability, GC could be a viable method for analysis, possibly after derivatization of the hydroxyl groups to increase volatility. nih.gov This would involve converting the -OH groups to a less polar, more volatile functional group like a trimethylsilyl (B98337) (TMS) ether.

Size-Exclusion Chromatography (SEC): While SEC is a cornerstone for analyzing high molecular weight PEG polymers and their conjugates, it is less applicable for a small, monodisperse molecule like N-Boc-N-bis(PEG1-OH). chromatographyonline.comsigmaaldrich.com Its application would be limited unless analyzing oligomeric or polymeric derivatives.

Table 5: Summary of Chromatographic Methods for N-Boc-N-bis(PEG1-OH) Analysis

| Technique | Stationary Phase | Mobile Phase / Conditions | Detector | Purpose |

|---|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water Gradient | ELSD, CAD, MS | Purity assessment, impurity profiling |

| GC | Fused Silica (B1680970) Capillary (e.g., CP-SIL 5 CB) | Temperature Program | FID, MS | Purity assessment (with derivatization) |

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of N-Boc-N-bis(PEG1-OH) and its derivatives. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. For PEGylated compounds, which often lack strong UV chromophores, advanced detection methods are essential for sensitive and accurate analysis. thermofisher.com

Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.net Gradient elution, where the mobile phase composition is changed during the analysis, is often necessary to achieve optimal separation of complex mixtures. researchgate.net

Advanced Detection Methods:

Charged Aerosol Detection (CAD): CAD is a universal detection method that provides a response proportional to the mass of the non-volatile analyte, regardless of its chemical structure. This makes it particularly suitable for analyzing compounds like N-Boc-N-bis(PEG1-OH) that lack a UV chromophore. thermofisher.com The protocol involves the nebulization of the column effluent, followed by charging of the resulting aerosol particles and subsequent detection. nih.gov

Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is a mass-based detection method. It involves nebulizing the eluent, evaporating the mobile phase, and then detecting the light scattered by the remaining non-volatile analyte particles. researchgate.net This technique is effective for the analysis of PEG oligomers. researchgate.net

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides not only quantitative data but also valuable structural information. Mass spectrometry can confirm the molecular weight of the parent compound and its derivatives, as well as identify impurities and degradation products. ijcr.info

Table 1: Illustrative HPLC-CAD/ELSD/MS Conditions for N-Boc-N-bis(PEG1-OH) Analysis

| Parameter | Condition | Reference |

| Column | Reversed-Phase C8 or C18, e.g., YMC-Pack C(8) or Wakosil 10 C(18) | researchgate.net |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | researchgate.net |

| Gradient | 5% to 95% B over 30 minutes | sielc.com |

| Flow Rate | 1.0 mL/min | sielc.com |

| Detector | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) | researchgate.netnih.gov |

| Injection Volume | 10 µL | nih.gov |

This table presents a generalized set of conditions. Actual parameters may vary depending on the specific derivative and analytical goals.

Size Exclusion Chromatography (SEC) for Oligomeric and Polymeric Derivatives

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable technique for characterizing the molar mass and molar mass distribution of oligomeric and polymeric derivatives of N-Boc-N-bis(PEG1-OH). chromatographyonline.com The separation mechanism is based on the hydrodynamic volume of the molecules in solution. Larger molecules are excluded from the pores of the stationary phase and thus elute earlier, while smaller molecules penetrate the pores to varying extents and have longer retention times.

The choice of eluent is critical for the successful SEC analysis of PEG derivatives. While tetrahydrofuran (B95107) (THF) is a common solvent, aqueous mobile phases, often containing a small amount of salt, can offer advantages in separating a wide range of molar masses and are considered more environmentally friendly. chromatographyonline.com Modern SEC columns with advanced packings allow for high-resolution separation of PEG oligomers. chromatographyonline.com

Key Parameters in SEC Analysis:

Column: The choice of column depends on the molecular weight range of the sample. Columns are packed with porous materials of a specific pore size. measurlabs.com

Mobile Phase: The mobile phase should be a good solvent for the polymer and should minimize interactions with the stationary phase. chromatographyonline.com

Calibration: The system is calibrated using standards of known molecular weight, such as polystyrene or dextran (B179266) standards, to relate elution volume to molecular weight. measurlabs.com

Detection: Refractive index (RI) detection is commonly used for polymers. sielc.com When coupled with other detectors like multi-angle light scattering (MALS), absolute molecular weight determination is possible without the need for column calibration.

Table 2: Typical SEC Parameters for Analysis of N-Boc-N-bis(PEG1-OH) Derivatives

| Parameter | Condition | Reference |

| Column | Polystyrene-divinylbenzene-based or hydrophilic silica-based columns | chromatographyonline.com |

| Mobile Phase | Tetrahydrofuran (THF) or Aqueous buffer (e.g., phosphate-buffered saline) | chromatographyonline.com |

| Flow Rate | 0.5 - 1.0 mL/min | measurlabs.com |

| Detector | Refractive Index (RI), Multi-Angle Light Scattering (MALS) | sielc.commeasurlabs.com |

| Calibration Standards | Polystyrene, Dextran, or PEG standards | measurlabs.com |

This table provides a general overview of SEC conditions. Specific parameters should be optimized for the particular polymeric derivative being analyzed.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and oxygen) in a compound. libretexts.org This information is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. libretexts.org For a novel compound like N-Boc-N-bis(PEG1-OH) or its derivatives, elemental analysis is a critical step in confirming its chemical identity and purity. ijcr.info

The process typically involves the combustion of a precisely weighed sample in an excess of oxygen. ucalgary.ca The resulting combustion products, such as carbon dioxide and water, are collected and weighed to determine the masses of carbon and hydrogen in the original sample. ucalgary.ca The nitrogen content is often determined separately. The oxygen content is usually calculated by difference, assuming that C, H, and N are the only other elements present. collegeboard.org

The experimentally determined mass percentages are then converted to molar ratios, which are subsequently simplified to the smallest whole numbers to derive the empirical formula. umkc.edu

Table 3: Example of Empirical Formula Determination for a Hypothetical Derivative

| Element | Theoretical Mass % (for C₁₇H₃₃NO₇) | Experimental Mass % | Moles (from 100g sample) | Molar Ratio | Empirical Formula |

| Carbon (C) | 54.38% | 54.45% | 4.53 | 17.0 | C₁₇ |

| Hydrogen (H) | 8.86% | 8.90% | 8.83 | 33.1 | H₃₃ |

| Nitrogen (N) | 3.73% | 3.70% | 0.26 | 1.0 | N₁ |

| Oxygen (O) | 33.03% | 32.95% | 2.06 | 7.7 | O₇ |

The data in this table is illustrative and serves to demonstrate the process of empirical formula validation. The theoretical values are calculated based on the chemical formula C₁₇H₃₃NO₇.

By comparing the experimentally derived empirical formula with the theoretical formula, the identity and purity of the synthesized N-Boc-N-bis(PEG1-OH) and its derivatives can be rigorously validated.

Theoretical and Computational Chemistry Studies on N Boc N Bis Peg1 Oh

Conformational Analysis and Energy Landscapes

Conformational analysis of N-Boc-N-bis(PEG1-OH) can be systematically performed using computational methods. A common approach involves rotating the molecule around its key dihedral angles and calculating the potential energy at each step. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformations (rotamers).

For N-Boc-N-bis(PEG1-OH), the key dihedral angles would include those along the C-C and C-O bonds of the PEG chains, as well as the C-N bond of the carbamate (B1207046) group. Due to the molecule's symmetry, many of these rotations are equivalent. The presence of the Boc group introduces steric hindrance that significantly influences the preferred conformations around the central nitrogen atom. Studies on similar N-Boc protected compounds have shown that the amide bond can exist in both cis and trans conformations, with the trans form generally being more stable.

Table 1: Calculated Relative Energies of Key Conformers of N-Boc-N-bis(PEG1-OH)

| Conformational Feature | Dihedral Angles (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Extended-trans | ~180°, ~180° | 0.00 | 75.3 |

| Gauche-trans | ~60°, ~180° | 1.20 | 12.1 |

| Gauche-gauche (syn) | ~60°, ~60° | 2.50 | 2.5 |

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum mechanical calculations (e.g., using Density Functional Theory with a suitable basis set).

The energy landscape reveals that while an extended conformation is the most stable, several other gauche conformations are thermally accessible at room temperature. This conformational flexibility is a hallmark of PEG chains and is critical to their function as linkers and solubilizing agents.

Molecular Dynamics Simulations of Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For N-Boc-N-bis(PEG1-OH), MD simulations can provide detailed insights into its interactions with solvent molecules, which is crucial for understanding its solubility and behavior in solution. nih.govresearchgate.net

In an MD simulation, the atoms of the solute (N-Boc-N-bis(PEG1-OH)) and the surrounding solvent molecules are treated as classical particles. Their motions are calculated by numerically integrating Newton's equations of motion over time. The forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

Table 2: Analysis of Hydrogen Bonding from a Molecular Dynamics Simulation of N-Boc-N-bis(PEG1-OH) in Water

| Hydrogen Bond Type | Average Number of H-Bonds | Average Lifetime (ps) |

|---|---|---|

| PEG Ether Oxygen - Water | 4.2 | 1.5 |

| Terminal Hydroxyl - Water | 3.8 | 2.1 |

Note: This data is representative of what would be expected from a 100 ns MD simulation of a single N-Boc-N-bis(PEG1-OH) molecule in a box of explicit water molecules.

These simulations can also reveal how the molecule's conformation changes in response to the solvent environment. The flexibility of the PEG arms allows the molecule to adopt conformations that maximize favorable interactions with the solvent.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on solving the Schrödinger equation, can provide a detailed description of the electronic structure of N-Boc-N-bis(PEG1-OH). mdpi.com These calculations can be used to determine properties such as molecular orbital energies, charge distributions, and electrostatic potential, which are fundamental to understanding the molecule's reactivity.

Methods like Density Functional Theory (DFT) are well-suited for studying molecules of this size. A key aspect of the electronic structure is the distribution of electron density. The oxygen and nitrogen atoms are expected to have partial negative charges, making them nucleophilic centers. Conversely, the carbonyl carbon of the Boc group and the carbons adjacent to the hydroxyl groups will have partial positive charges, marking them as electrophilic sites.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important for understanding reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. For N-Boc-N-bis(PEG1-OH), the HOMO is likely to be localized on the non-bonding orbitals of the oxygen and nitrogen atoms. The LUMO is likely to be the π* anti-bonding orbital of the carbonyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Table 3: Calculated Electronic Properties of N-Boc-N-bis(PEG1-OH)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 8.0 eV |

Note: These values are hypothetical and represent typical results from DFT calculations at the B3LYP/6-31G(d) level of theory.

This information is invaluable for predicting how the molecule will react. For example, the nucleophilic character of the terminal hydroxyl groups is a key feature of this molecule's utility as a chemical linker.

Prediction of Spectroscopic Properties

Quantum chemical calculations can be used to predict various spectroscopic properties of N-Boc-N-bis(PEG1-OH), which can aid in its experimental characterization. These predictions can be compared with experimental spectra to confirm the molecule's structure and purity.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Key predicted vibrational modes for N-Boc-N-bis(PEG1-OH) would include the O-H stretch of the hydroxyl groups, the C-H stretches of the alkyl chains, the strong C=O stretch of the carbamate, and the C-O stretches of the ether linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and are highly sensitive to the electronic environment of each nucleus. These calculations can help in the assignment of complex experimental NMR spectra, especially for a molecule with multiple similar chemical environments like the PEG chains.

Table 4: Predicted vs. Experimental Spectroscopic Data for N-Boc-N-bis(PEG1-OH)

| Spectroscopic Feature | Predicted Value | Typical Experimental Value |

|---|---|---|

| IR: C=O Stretch (cm⁻¹) | 1705 | 1690 - 1710 |

| IR: O-H Stretch (cm⁻¹) | 3450 | 3300 - 3500 (broad) |

| ¹H NMR: Boc -CH₃ (ppm) | 1.45 | 1.4 - 1.5 |

Note: Predicted values are illustrative and depend on the level of theory and computational method used.

The agreement between predicted and experimental spectra can provide strong evidence for the structural integrity of the synthesized molecule.

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry is not only a tool for understanding existing molecules but also for designing new ones with desired properties. For N-Boc-N-bis(PEG1-OH), computational methods can be used to explore potential derivatization reactions and to design novel linkers based on its scaffold.

By modeling the reaction of the terminal hydroxyl groups with various reagents, the feasibility and energetics of different synthetic pathways can be assessed. For instance, the reaction barriers for esterification or etherification at the hydroxyl positions can be calculated. This can help in optimizing reaction conditions and predicting the likely products of a reaction.

Furthermore, novel derivatives can be designed in silico by replacing the hydroxyl groups with other functional moieties. The properties of these hypothetical molecules, such as their geometry, electronic structure, and solubility, can then be calculated. This computational screening approach can significantly accelerate the discovery of new molecules with tailored functionalities for applications in areas like drug delivery or materials science. For example, replacing the hydroxyl groups with azides or alkynes would create a bifunctional linker suitable for "click" chemistry applications. The stability and reactivity of these new derivatives can be computationally evaluated before any synthetic work is undertaken.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.